(S)-2-amino-2-cyclohexyl-1-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one
Description
Properties
Molecular Formula |
C22H26FN3O2S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2S)-2-amino-2-cyclohexyl-1-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C22H26FN3O2S/c23-16-10-8-15(9-11-16)20(27)17-13-29-21(25-17)18-7-4-12-26(18)22(28)19(24)14-5-2-1-3-6-14/h8-11,13-14,18-19H,1-7,12,24H2/t18-,19-/m0/s1 |
InChI Key |
HMYGBTFSSGDDBJ-OALUTQOASA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)N |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Core Functionalization
The pyrrolidine moiety is synthesized via Evans chiral auxiliary methodology , as described in stereoselective pyrrolidine derivatives. A representative pathway involves:
-
Boc-protection of (S)-pyrrolidin-2-ylmethanol using di-tert-butyl dicarbonate in THF at -20°C.
-
Mitsunobu reaction to introduce a thiol group at the 4-position, employing triphenylphosphine and diethyl azodicarboxylate with thioacetic acid.
-
Deprotection under acidic conditions (HCl in dioxane) yields (S)-4-mercaptopyrrolidine.
Thiazole Ring Construction
Thiazole formation follows the Hantzsch cyclization strategy:
-
React 4-mercaptopyrrolidine with α-bromo-4-fluorobenzoyl ketone in ethanol under reflux (78°C, 6 h).
-
Catalyze cyclization using polyphosphoric acid (PPA) at 170–180°C for 3–5 h to form 2-(pyrrolidin-2-yl)thiazole.
-
Benzoylation at the thiazole’s 4-position is achieved via Friedel-Crafts acylation with 4-fluorobenzoyl chloride in dichloromethane, using AlCl₃ as a Lewis catalyst (0°C to rt, 12 h).
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Hantzsch cyclization | PPA, 180°C, 4 h | 49–77% |
| Friedel-Crafts acylation | AlCl₃, DCM, 0°C→rt | 65% |
Synthesis of (S)-2-Amino-2-cyclohexylethanone
Asymmetric Strecker Synthesis
The α-amino ketone is prepared via a modified Strecker reaction :
-
Condense cyclohexanone with ammonium chloride and potassium cyanide in methanol at -10°C.
-
Introduce chirality using (S)-BINOL-derived phase-transfer catalysts , achieving 92% enantiomeric excess (ee).
-
Hydrolyze the nitrile intermediate (1 M HCl, 60°C, 4 h) to yield (S)-2-amino-2-cyclohexylacetonitrile.
-
Oxidize the nitrile to a ketone using RuCl₃/NaIO₄ in a biphasic system (CH₃CN/H₂O, rt, 2 h).
Optimization Note:
Fragment Coupling and Final Assembly
Amide Bond Formation
Coupling the fragments employs HATU-mediated activation :
-
Activate (S)-2-amino-2-cyclohexylethanone (1.2 equiv) with HATU (1.1 equiv) and DIPEA (3 equiv) in DMF (0°C, 30 min).
-
Add (S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine (1.0 equiv) and stir at rt for 12 h.
-
Purify via silica gel chromatography (EtOAc/hexanes, 1:1) to isolate the product.
Yield: 68% after purification.
Stereochemical Validation and Analytical Characterization
Chiral HPLC Analysis
Confirm enantiopurity using a Chiralpak AD-H column (hexane/i-PrOH 90:10, 1.0 mL/min):
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-cyclohexyl-1-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a cyclohexyl group, a thiazole moiety, and a pyrrolidine ring. The synthesis typically involves multi-step reactions that may include:
- Formation of the thiazole ring : Utilizing appropriate precursors to construct the thiazole structure.
- Pyrrolidine incorporation : Achieved through nucleophilic substitution reactions.
- Final assembly : Combining all components to yield the target compound.
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of thiazole and pyrrolidine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Potential
Compounds containing thiazole and piperidine moieties have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .
Neuropharmacological Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective effects. They have been studied for their potential in treating neurodegenerative diseases by acting as inhibitors of monoamine oxidase (MAO), which is involved in neurotransmitter degradation .
Tuberculosis Treatment
A study on the 2,4-diaminoquinazoline series, which shares structural similarities with (S)-2-amino-2-cyclohexyl-1-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one, demonstrated effective inhibition of Mycobacterium tuberculosis growth. The structure–activity relationship (SAR) analysis revealed key substituents that enhance biological potency .
Cancer Cell Line Studies
In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that these compounds may interfere with cell cycle progression and induce apoptosis through mitochondrial pathways .
Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against bacterial infections, particularly tuberculosis. |
| Anticancer | Potential to inhibit tumor growth and induce apoptosis in cancer cells. |
| Neuroprotection | Possible use in neurodegenerative diseases through MAO inhibition. |
Mechanism of Action
The mechanism of action of (S)-2-amino-2-cyclohexyl-1-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Functional Group Modifications
Key structural analogues include:
- Analog A : Replaces the 4-fluorobenzoyl group with a benzoyl group.
- Analog B: Substitutes the cyclohexyl amino group with a phenyl group.
- Analog C : Modifies the thiazole ring to oxazole.
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Weight | LogP | Water Solubility (mg/mL) | Biological Activity (IC50, nM) |
|---|---|---|---|---|
| Target Compound | 432.5 | 3.2 | 0.5 | 10 (Kinase X Inhibition) |
| Analog A (Non-fluorinated) | 414.4 | 2.8 | 1.2 | 50 |
| Analog B (Phenyl-substituted) | 445.6 | 3.5 | 0.3 | 5 |
| Analog C (Oxazole variant) | 428.4 | 2.9 | 0.7 | 25 |
Key Findings :
- Fluorine Substitution : The 4-fluorobenzoyl group in the target compound enhances target affinity (IC50 = 10 nM vs. 50 nM in Analog A) due to electronegativity and improved hydrophobic interactions.
- Cyclohexyl vs. Phenyl : Analog B’s phenyl group reduces solubility (0.3 mg/mL vs. 0.5 mg/mL) but increases potency (IC50 = 5 nM), suggesting steric and electronic optimization opportunities.
- Thiazole-to-Oxazole : Analog C’s oxazole ring lowers LogP (2.9 vs. 3.2) and activity, highlighting the thiazole’s role in π-stacking.
Spectroscopic and Crystallographic Analysis
The target compound’s NMR and X-ray data align with methodologies in , where ¹H/¹³C-NMR and SHELX-refined crystallography are standard for confirming stereochemistry and purity . For example, the cyclohexyl group’s proton signals appear as distinct multiplets (δ 1.2–1.8 ppm), while the fluorobenzoyl carbonyl resonates near δ 168 ppm in ¹³C-NMR.
Thermodynamic and Database Considerations
While focuses on gas hydrates, analogous compounds’ thermodynamic stability (e.g., hydrate formation) could be cataloged in crystallographic databases. The target compound’s high melting point (~200°C) suggests low hydrate propensity compared to more polar analogues .
Biological Activity
(S)-2-amino-2-cyclohexyl-1-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight: 335.43 g/mol
- Functional Groups: Amine, thiazole, pyrrolidine
- Chirality: The compound has stereogenic centers, contributing to its biological activity.
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of a thiazole ring suggests potential activity in modulating enzyme functions or receptor interactions.
Potential Targets:
- Receptors: It may act as an antagonist or agonist at specific receptors, influencing neurotransmission.
- Enzymatic Inhibition: The compound could inhibit enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases.
Pharmacological Effects
The biological activity of this compound has been explored in various studies:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Modulates neurotransmitter release | |
| Antimicrobial | Exhibits antibacterial properties |
Anticancer Activity
A study conducted on the compound's effect on human pancreatic cancer cells demonstrated significant inhibition of cell proliferation. The mechanism involved the induction of caspase-dependent apoptosis, highlighting its potential as an anticancer agent.
Neuroprotective Effects
In vitro studies have shown that this compound may enhance the release of neurotransmitters such as dopamine and serotonin, suggesting its potential utility in treating neurodegenerative disorders.
Q & A
Q. Analytical Methods :
-
Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization .
-
Structural Confirmation :
Technique Application Example Data NMR Assign stereochemistry and connectivity ¹H NMR (DMSO-d6): δ 7.8 (d, 1H, thiazole-H), 4.2 (m, pyrrolidine-H) IR Confirm functional groups (e.g., amide C=O at ~1650 cm⁻¹) MS Molecular ion peak matching theoretical mass (e.g., [M+H]+ at m/z 456.2)
How is the molecular structure confirmed, particularly stereochemistry?
Q. Basic
- X-ray crystallography : Resolves absolute configuration; e.g., analogs with fluorophenyl-thiazole motifs show planar thiazole rings and defined torsion angles .
- Chiral HPLC : Validates enantiopurity using columns like Chiralpak AD-H .
- NOESY NMR : Detects spatial proximity of protons (e.g., cyclohexyl-CH2 to pyrrolidine-H) to confirm spatial arrangement .
How can reaction conditions be optimized to improve yield and purity?
Advanced
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while ethanol minimizes side reactions .
- Temperature Control : Reflux (~80°C) for thiazole formation vs. room temperature for acid-sensitive steps .
- Catalysts : Lewis acids (e.g., ZnCl2) accelerate heterocyclic ring closure; bases (e.g., Et3N) stabilize intermediates during amide coupling .
Q. Example Optimization Table :
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | DMF | 60% → 85% |
| Catalyst | None | ZnCl2 (5 mol%) | 45% → 72% |
How to resolve contradictions in spectroscopic data during characterization?
Q. Advanced
- Cross-Validation : Compare NMR data with computational predictions (DFT or molecular modeling) to assign ambiguous signals .
- Variable Temperature NMR : Resolve overlapping peaks (e.g., cyclohexyl protons) by lowering sample temperature .
- High-Resolution MS : Distinguish isobaric impurities (e.g., [M+Na]+ vs. [M+K]+) .
Case Study : A conflicting IR absorption at ~1700 cm⁻¹ (initially assigned to ester C=O) was re-evaluated via X-ray to confirm a keto-enol tautomer .
What strategies assess biological activity and mechanism of action?
Q. Advanced
Enzyme Inhibition Assays : Screen against kinases or proteases linked to the thiazole-pyrrolidine scaffold’s target (e.g., MAPK or caspase-3) .
Molecular Docking : Predict binding modes using crystal structures of homologous targets (e.g., PDB ID: 8ZS) .
SAR Studies : Modify substituents (e.g., fluorobenzoyl vs. nitrobenzoyl) to correlate structure with activity .
Q. SAR Example :
| Analog | Substituent | Activity (IC50) |
|---|---|---|
| Parent Compound | 4-Fluorobenzoyl | 12 nM (Kinase X) |
| Analog A | 4-Nitrobenzoyl | 45 nM |
| Analog B | 4-Methoxybenzoyl | >1 µM |
How to design stable formulations for in vivo studies?
Q. Advanced
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., cyclohexyl-CH2) to prolong half-life .
- Prodrug Strategies : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections .
What computational methods predict physicochemical properties?
Q. Advanced
- LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients (~3.2 for the parent compound) .
- pKa Prediction : Identify ionizable groups (e.g., amine pKa ~9.5) for pH-dependent solubility .
- Molecular Dynamics : Simulate membrane permeability using lipid bilayer models .
How to address instability under acidic/basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
